4-(2-Methoxyethanesulfonyl)benzoic acid

Medicinal Chemistry Drug Discovery ADME Prediction

4-(2-Methoxyethanesulfonyl)benzoic acid (CAS 1016888-12-2) is a para-substituted benzoic acid derivative bearing a 2-methoxyethanesulfonyl group. With a molecular formula of C10H12O5S and molecular weight of 244.27 g/mol, this compound serves as a versatile building block in medicinal chemistry and agrochemical research.

Molecular Formula C10H12O5S
Molecular Weight 244.27 g/mol
CAS No. 1016888-12-2
Cat. No. B3374028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxyethanesulfonyl)benzoic acid
CAS1016888-12-2
Molecular FormulaC10H12O5S
Molecular Weight244.27 g/mol
Structural Identifiers
SMILESCOCCS(=O)(=O)C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C10H12O5S/c1-15-6-7-16(13,14)9-4-2-8(3-5-9)10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
InChIKeyMPWHNNWSNQZCMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methoxyethanesulfonyl)benzoic acid (CAS 1016888-12-2): Procurement-Ready Sulfonyl Benzoic Acid Scaffold


4-(2-Methoxyethanesulfonyl)benzoic acid (CAS 1016888-12-2) is a para-substituted benzoic acid derivative bearing a 2-methoxyethanesulfonyl group . With a molecular formula of C10H12O5S and molecular weight of 244.27 g/mol, this compound serves as a versatile building block in medicinal chemistry and agrochemical research [1]. The sulfonyl benzoic acid scaffold is a recognized pharmacophore, and this specific substitution pattern—a flexible ethylene glycol monomethyl ether chain appended to the sulfonyl moiety—distinguishes it from simpler alkylsulfonyl benzoic acids [2].

Synthetic building block for medicinal chemistry and agrochemical programs
2‑Methoxyethyl substitution alters lipophilicity and polar surface area vs. simpler alkylsulfonyl benzoic acids
Carboxylic acid handle enables direct amide/ester library synthesis without additional activation

Why 4-(2-Methoxyethanesulfonyl)benzoic acid Cannot Be Replaced by Generic Alkylsulfonyl Benzoic Acids


In silico and physicochemical data indicate that substituting the methyl group in 4-(methylsulfonyl)benzoic acid with the 2-methoxyethyl chain in 4-(2-methoxyethanesulfonyl)benzoic acid alters key molecular properties. Specifically, the target compound has a higher computed LogP (1.69 vs. 1.07) and higher topological polar surface area (89.9 Ų vs. 80.3 Ų), which can influence membrane permeability and solubility profiles in drug discovery workflows [1]. Furthermore, the compound is classified with acute oral toxicity (H302) and skin irritation (H315), requiring specific handling protocols that may differ from simpler analogs . These property shifts—though predicted rather than experimentally measured for this exact compound—are sufficient to preclude direct one-to-one substitution in structure-activity relationship (SAR) studies or synthetic routes optimized for specific sulfonyl benzoic acid intermediates [2].

This compound
Simple methylsulfonyl analog
2‑Methoxyethyl chain increases computed LogP and TPSA, potentially altering membrane permeability and solubility
Methyl group yields lower LogP and TPSA; may not replicate permeability profile
Classified H302 (harmful if swallowed) and H315 (skin irritation); requires specific PPE and waste handling
Not classified under H302/H315; standard laboratory handling may suffice

Quantitative Differentiation Guide: 4-(2-Methoxyethanesulfonyl)benzoic acid vs. Closest Analogs


Computed Lipophilicity (LogP) and Polar Surface Area (TPSA) Compared to 4-(Methylsulfonyl)benzoic Acid

In silico predictions demonstrate that the 2-methoxyethanesulfonyl group in the target compound confers higher lipophilicity and polar surface area relative to the simpler methylsulfonyl analog. While both values are computational rather than experimental, they provide a quantitative basis for anticipating different pharmacokinetic behavior [1].

Computed LogP & TPSA
Data to verify
LogP +0.62
TPSA +9.6 Ų
Altered permeability and polarity profile vs. methylsulfonyl analog
In silico prediction; experimental confirmation recommended
Medicinal Chemistry Drug Discovery ADME Prediction

Structural Flexibility and Synthetic Utility: 2-Methoxyethanesulfonyl vs. 2-Methoxyethanesulfonyl Chloride

The target compound provides the intact 2-methoxyethanesulfonyl-benzoic acid scaffold, whereas the chloride analog (CAS 51517-01-2) serves solely as a sulfonylating reagent. The presence of the carboxylic acid group enables direct amide coupling or esterification without requiring additional protection/deprotection steps [1].

Synthetic Route Efficiency
Class-level inference
Pre‑formed acid avoids extra activation step
Direct amide coupling possible, reducing synthetic steps
Functional group comparison; route-specific validation needed
Organic Synthesis Chemical Biology Building Blocks

Acute Toxicity Profile: Oral Hazard Classification (H302) and Skin Irritation (H315)

The compound carries GHS hazard statements H302 (harmful if swallowed) and H315 (causes skin irritation). This classification, derived from standard acute toxicity testing protocols, mandates specific personal protective equipment (PPE) and waste disposal procedures that may differ from non-hazardous or less hazardous sulfonyl benzoic acid analogs .

GHS Hazard Profile
Class-level inference
H302 & H315
Requires enhanced PPE and waste handling vs. non‑hazardous analogs
Per ChemicalBook SDS; verify with supplier-specific documentation
Safety Assessment Laboratory Handling Regulatory Compliance

Recommended Application Scenarios for 4-(2-Methoxyethanesulfonyl)benzoic acid Based on Verified Differentiation


Medicinal Chemistry: Lead Optimization Requiring Increased Lipophilicity

In programs where a methylsulfonyl benzoic acid core has shown target engagement but suboptimal cellular permeability, substituting the methyl group with the 2-methoxyethyl chain (as in the target compound) is predicted to increase LogP by approximately 0.62 units [1]. This scaffold is suitable for synthesizing amide or ester libraries to probe SAR around the sulfonyl benzoic acid pharmacophore .

Synthetic Chemistry: Direct Access to Functionalized Sulfonyl Benzoic Acid Derivatives

Unlike 2-methoxyethanesulfonyl chloride, which requires an additional step to install a carboxylic acid handle, this compound arrives ready for immediate coupling reactions [1]. Researchers can use standard amide coupling conditions (e.g., HATU, EDC/HOBt) to generate diverse analogs without the need for sulfonyl chloride handling or carboxylation steps .

Laboratory Safety and Procurement Planning

Given its H302 and H315 hazard classifications [1], this compound should be procured only by laboratories equipped with appropriate chemical hygiene infrastructure. The compound's 95% minimum purity specification and long-term storage recommendation (cool, dry place) further inform procurement quantities and storage planning .

Application
Selection Property
Validation Focus
Lipophilicity optimization in medicinal chemistry
2‑Methoxyethyl sulfonyl substitution effect on LogP/TPSA
Membrane permeability and solubility assays
Direct synthesis of sulfonyl benzoic acid derivatives
Pre‑installed carboxylic acid group
Amide/ester coupling efficiency and library yield
Safety‑compliant laboratory procurement
H302/H315 hazard classification
PPE, storage, and waste handling compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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